molecular formula C13H23NO4 B13003366 t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate

t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate

Cat. No.: B13003366
M. Wt: 257.33 g/mol
InChI Key: WKWSTQNLXRPSLK-UHFFFAOYSA-N
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Description

t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H20N2O4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate as a starting material. This compound can be synthesized by reacting azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Uniqueness

Its tert-butyl ester group provides stability and lipophilicity, making it suitable for various synthetic and biological applications .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-(1-methoxy-1-oxobutan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-6-10(11(15)17-5)9-7-14(8-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3

InChI Key

WKWSTQNLXRPSLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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